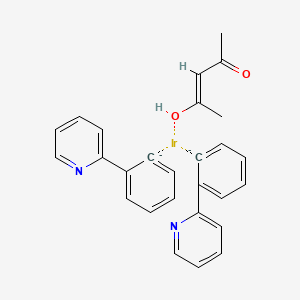

Ir(ppy)2(acac)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis2-(2-pyridinyl-N)phenyl-Ciridium(III), commonly known as Ir(ppy)2(acac), is a phosphorescent organometallic complex. It is widely studied for its high quantum yields and efficiency in organic light-emitting diodes (OLEDs). The compound is known for its green emission and is used as a dopant material in OLEDs due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

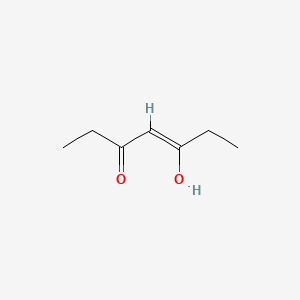

The synthesis of Ir(ppy)2(acac) typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base to form a chloro-bridged iridium dimer. This intermediate is then reacted with acetylacetone under basic conditions to yield the final product . The reaction is usually carried out in solvents like ethylene glycol monoethyl ether at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. The reaction conditions are carefully controlled, and purification techniques such as sublimation are employed to obtain high-purity Ir(ppy)2(acac) suitable for use in electronic devices .

Chemical Reactions Analysis

Types of Reactions

Ir(ppy)2(acac) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.

Common Reagents and Conditions

Common reagents used in reactions involving Ir(ppy)2(acac) include oxidizing agents, bases, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can yield a variety of iridium complexes with different photophysical properties .

Scientific Research Applications

Ir(ppy)2(acac) has a wide range of applications in scientific research, including:

Chemistry: Used as a dopant in OLEDs to enhance their efficiency and brightness.

Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.

Medicine: Explored for applications in photodynamic therapy for cancer treatment.

Industry: Utilized in the development of high-efficiency lighting and display technologies.

Mechanism of Action

The mechanism by which Ir(ppy)2(acac) exerts its effects is primarily through its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to the heavy atom effect of iridium. This leads to radiative decay from the triplet state, resulting in phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the compound’s electronic properties and emission characteristics .

Comparison with Similar Compounds

Similar Compounds

Ir(piq)2(acac): A red-emitting iridium complex used in phosphorescent OLEDs.

Ir(bzq)2(acac): An iridium complex with different ligands, resulting in varied photophysical properties.

Uniqueness

Ir(ppy)2(acac) is unique due to its high quantum yields and efficient green emission, making it highly suitable for use in OLEDs. Its molecular structure allows for better alignment of transition dipole moments, leading to higher external quantum efficiencies compared to similar compounds .

Properties

Molecular Formula |

C27H24IrN2O2-2 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |

InChI |

InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |

InChI Key |

IWZZBBJTIUYDPZ-NKZKMTPJSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |

Canonical SMILES |

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)